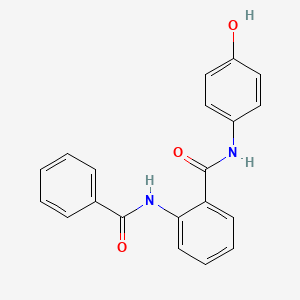
2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile
説明
2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile, also known as BMN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BMN is a heterocyclic compound that contains a benzothiazole ring and a nitrophenyl acrylonitrile moiety.
科学的研究の応用
2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, as it can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. This compound has also been investigated as a potential antimicrobial agent, as it can inhibit the growth of bacteria and fungi. In materials science, this compound has been used as a precursor for the synthesis of various functional materials, such as fluorescent dyes and metal complexes. In environmental science, this compound has been studied for its potential application as a sensor for detecting heavy metal ions in water.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile depends on its specific application. In the case of anticancer activity, this compound can inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, this compound can induce DNA damage and apoptosis in cancer cells. In the case of antimicrobial activity, this compound can disrupt the cell membrane of bacteria and fungi, leading to cell death. In the case of sensor applications, this compound can bind to heavy metal ions through coordination bonds, leading to a change in its optical properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific application. In the case of anticancer activity, this compound can induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In the case of antimicrobial activity, this compound can inhibit the growth of bacteria and fungi, leading to the prevention of infections. In the case of sensor applications, this compound can selectively bind to heavy metal ions, leading to the detection of these ions in water.
実験室実験の利点と制限
The advantages of using 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile in lab experiments include its high yield of synthesis, its potential applications in various fields, and its selective binding to heavy metal ions. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its potential instability under certain conditions.
将来の方向性
There are several future directions for the research on 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile. One potential direction is to further investigate its anticancer activity and develop more potent derivatives for cancer treatment. Another potential direction is to optimize its synthesis method to improve its yield and purity. Additionally, this compound can be further studied for its potential applications in materials science and environmental science, such as the development of functional materials and sensors for detecting pollutants in water.
特性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S/c1-24-14-8-10(7-13(16(14)21)20(22)23)6-11(9-18)17-19-12-4-2-3-5-15(12)25-17/h2-8,21H,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSZSABXZNPBQV-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-3-{2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-1-cyanovinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3892628.png)
![N-[4-(butyrylamino)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B3892639.png)
![4-{[4-({4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzyl]oxy}-3-methoxybenzaldehyde](/img/structure/B3892649.png)
![2-methoxy-5-{[{[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}phenol](/img/structure/B3892656.png)
![4-methyl-3-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3892661.png)
![5-amino-3-[1-cyano-2-(2,4-dimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3892672.png)
![ethyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate](/img/structure/B3892682.png)

![2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3892690.png)
![4-methoxy-3-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3892694.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B3892726.png)
![{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid](/img/structure/B3892733.png)
![5-[1-(5-phenoxy-2-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3892736.png)